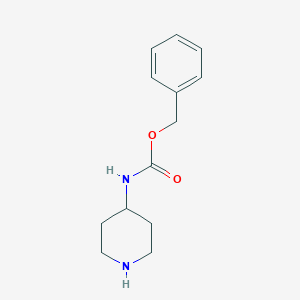

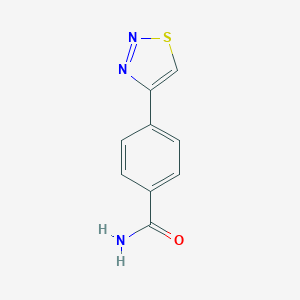

4-(1,2,3-Thiadiazol-4-yl)benzamide

Vue d'ensemble

Description

“4-(1,2,3-Thiadiazol-4-yl)benzamide” is a compound that contains a thiadiazole scaffold and benzamide groups . The thiadiazole moiety is associated with a wide variety of biological properties .

Synthesis Analysis

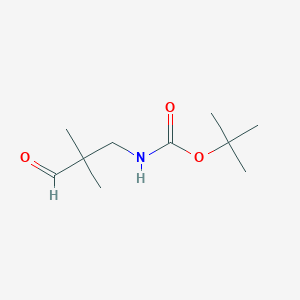

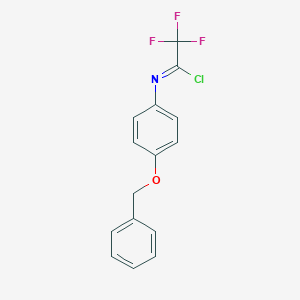

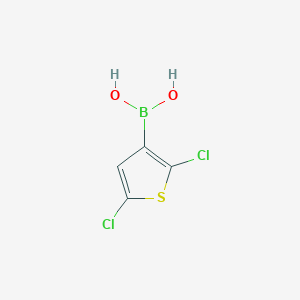

The synthesis of 1,3,4-thiadiazole derivatives, which include “4-(1,2,3-Thiadiazol-4-yl)benzamide”, often starts from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products are purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

Molecular Structure Analysis

The molecular structure of “4-(1,2,3-Thiadiazol-4-yl)benzamide” is confirmed by various spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and elemental analysis .

Chemical Reactions Analysis

The major fragmentation pathway in most derivatives involved the cleavage of the S-C2 and N–N bonds of the 1,3,4-thiadiazole ring .

Applications De Recherche Scientifique

Antitumor Agents

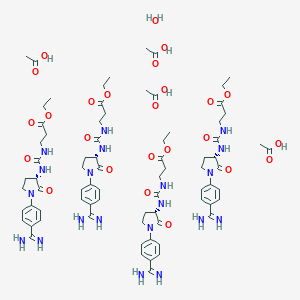

1,3,4-Thiadiazole derivatives, such as 4-(1,2,3-Thiadiazol-4-yl)benzamide, have been synthesized and evaluated for their cytotoxic effects on multiple human cancer cell lines, including the K562 chronic myelogenous leukemia cell line . These compounds have shown promising results, inhibiting the Abl protein kinase and showing selective activity against the Bcr-Abl positive K562 cell line .

Antimicrobial Agents

1,3,4-Thiadiazole derivatives have also been synthesized and evaluated for their antimicrobial properties . These compounds have been tested against various bacterial and fungal strains, and some have shown comparable results to standard drugs like amoxicillin and fluconazole .

Pharmaceuticals

1,3,4-Thiadiazoles find a great use in the field of pharmaceuticals . For example, acetazolamide, the first non-mercurial diuretic drug, is a derivative of 1,3,4-thiadiazole .

Agrochemicals

1,3,4-Thiadiazoles are also used in the field of agrochemicals . They can be used to develop new pesticides and herbicides.

Kinase Inhibitors

1,3,4-Thiadiazole derivatives have been used to develop novel kinase inhibitors . These compounds can inhibit the activity of kinases, enzymes that play a crucial role in the regulation of cellular processes.

Antioxidants

Some 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antioxidant activities . These compounds can help protect cells from damage caused by free radicals.

Mécanisme D'action

Target of Action

4-(1,2,3-Thiadiazol-4-yl)benzamide is a compound that has been studied for its potential anticancer properties . The primary targets of this compound are carbonic anhydrases , which are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions . These enzymes play a crucial role in various biological processes, including pH regulation and CO2 transport .

Mode of Action

The compound interacts with its targets, the carbonic anhydrases, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the cellular environment that can have a detrimental effect on cancer cells . The exact nature of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

The inhibition of carbonic anhydrases by 4-(1,2,3-Thiadiazol-4-yl)benzamide affects various biochemical pathways. These enzymes are involved in the reversible hydration of carbon dioxide, a process that is crucial for maintaining pH balance and facilitating CO2 transport . By inhibiting these enzymes, the compound disrupts these processes, potentially leading to an environment that is unfavorable for the growth and proliferation of cancer cells .

Result of Action

The inhibition of carbonic anhydrases by 4-(1,2,3-Thiadiazol-4-yl)benzamide can lead to a decrease in the growth and proliferation of cancer cells . In studies, some derivatives of the compound have shown cytotoxic activity against cancer cell lines . For example, one study found that a derivative of the compound showed higher efficacy than the standard acetazolamide, with an IC50 value of 0.03±0.01 µM .

Action Environment

The action of 4-(1,2,3-Thiadiazol-4-yl)benzamide can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the activity of carbonic anhydrases and, consequently, the efficacy of the compound Additionally, the presence of other substances in the environment, such as other drugs or biochemicals, could potentially interact with the compound and alter its effects

Propriétés

IUPAC Name |

4-(thiadiazol-4-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3OS/c10-9(13)7-3-1-6(2-4-7)8-5-14-12-11-8/h1-5H,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVNUEROKSNSDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSN=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372308 | |

| Record name | 4-(1,2,3-thiadiazol-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731671 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(1,2,3-Thiadiazol-4-yl)benzamide | |

CAS RN |

175205-53-5 | |

| Record name | 4-(1,2,3-Thiadiazol-4-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,2,3-thiadiazol-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B64096.png)

![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B64102.png)

![6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B64104.png)